[2-(4-fluorophenyl)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-fluorophenyl)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidine ring, and a fluoro-phenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-fluorophenyl)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the methoxy and fluoro-phenyl groups. One common method involves the reaction of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidine ring. The resulting compound is then esterified with 2-(4-fluorophenyl)-2-oxo-ethyl ester under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[2-(4-fluorophenyl)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the ester and ketone can be reduced to alcohols.
Substitution: The fluoro-phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(4-fluorophenyl)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [2-(4-fluorophenyl)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester
- 1-(2-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid 2-(4-chloro-phenyl)-2-oxo-ethyl ester
- 1-(2-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid 2-(4-bromo-phenyl)-2-oxo-ethyl ester
Uniqueness
The presence of the fluoro-phenyl group in [2-(4-fluorophenyl)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate imparts unique chemical and biological properties compared to its analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H18FNO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18FNO5/c1-26-18-5-3-2-4-16(18)22-11-14(10-19(22)24)20(25)27-12-17(23)13-6-8-15(21)9-7-13/h2-9,14H,10-12H2,1H3 |
InChI Key |
VECGXYMPEVRTRF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.